molecular formula C20H28N6O2 B4502112 1-(4-METHOXYPHENYL)-4-{4-[(1H-1,2,3,4-TETRAZOL-1-YL)METHYL]CYCLOHEXANECARBONYL}PIPERAZINE

1-(4-METHOXYPHENYL)-4-{4-[(1H-1,2,3,4-TETRAZOL-1-YL)METHYL]CYCLOHEXANECARBONYL}PIPERAZINE

Cat. No.: B4502112
M. Wt: 384.5 g/mol
InChI Key: QQDMIBACXYHSHY-UHFFFAOYSA-N
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Description

1-(4-METHOXYPHENYL)-4-{4-[(1H-1,2,3,4-TETRAZOL-1-YL)METHYL]CYCLOHEXANECARBONYL}PIPERAZINE is a complex organic compound that features a combination of methoxyphenyl, tetrazole, cyclohexanecarbonyl, and piperazine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-METHOXYPHENYL)-4-{4-[(1H-1,2,3,4-TETRAZOL-1-YL)METHYL]CYCLOHEXANECARBONYL}PIPERAZINE typically involves multiple steps. One common approach is to start with the preparation of the tetrazole ring, which can be synthesized from amines, triethyl orthoformate, and sodium azide through a catalyzed reaction . The methoxyphenyl group can be introduced via a Friedel-Crafts alkylation reaction, while the cyclohexanecarbonyl group can be added through a nucleophilic acyl substitution reaction. Finally, the piperazine ring is incorporated through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-METHOXYPHENYL)-4-{4-[(1H-1,2,3,4-TETRAZOL-1-YL)METHYL]CYCLOHEXANECARBONYL}PIPERAZINE can undergo various chemical reactions, including:

    Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.

    Reduction: The carbonyl group in the cyclohexanecarbonyl moiety can be reduced to form alcohols.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like alkyl halides and amines can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxyphenyl group can yield quinones, while reduction of the carbonyl group can produce alcohols.

Scientific Research Applications

1-(4-METHOXYPHENYL)-4-{4-[(1H-1,2,3,4-TETRAZOL-1-YL)METHYL]CYCLOHEXANECARBONYL}PIPERAZINE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and receptor binding.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(4-METHOXYPHENYL)-4-{4-[(1H-1,2,3,4-TETRAZOL-1-YL)METHYL]CYCLOHEXANECARBONYL}PIPERAZINE involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere of carboxylic acids, allowing it to interact with enzymes and receptors in a similar manner . The compound can also modulate the activity of certain proteins and enzymes, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-METHOXYPHENYL)-4-{4-[(1H-1,2,3,4-TETRAZOL-1-YL)METHYL]CYCLOHEXANECARBONYL}PIPERAZINE is unique due to its combination of functional groups, which confer specific chemical and biological properties

Properties

IUPAC Name

[4-(4-methoxyphenyl)piperazin-1-yl]-[4-(tetrazol-1-ylmethyl)cyclohexyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N6O2/c1-28-19-8-6-18(7-9-19)24-10-12-25(13-11-24)20(27)17-4-2-16(3-5-17)14-26-15-21-22-23-26/h6-9,15-17H,2-5,10-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQDMIBACXYHSHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3CCC(CC3)CN4C=NN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-METHOXYPHENYL)-4-{4-[(1H-1,2,3,4-TETRAZOL-1-YL)METHYL]CYCLOHEXANECARBONYL}PIPERAZINE
Reactant of Route 2
Reactant of Route 2
1-(4-METHOXYPHENYL)-4-{4-[(1H-1,2,3,4-TETRAZOL-1-YL)METHYL]CYCLOHEXANECARBONYL}PIPERAZINE
Reactant of Route 3
Reactant of Route 3
1-(4-METHOXYPHENYL)-4-{4-[(1H-1,2,3,4-TETRAZOL-1-YL)METHYL]CYCLOHEXANECARBONYL}PIPERAZINE
Reactant of Route 4
Reactant of Route 4
1-(4-METHOXYPHENYL)-4-{4-[(1H-1,2,3,4-TETRAZOL-1-YL)METHYL]CYCLOHEXANECARBONYL}PIPERAZINE
Reactant of Route 5
Reactant of Route 5
1-(4-METHOXYPHENYL)-4-{4-[(1H-1,2,3,4-TETRAZOL-1-YL)METHYL]CYCLOHEXANECARBONYL}PIPERAZINE
Reactant of Route 6
Reactant of Route 6
1-(4-METHOXYPHENYL)-4-{4-[(1H-1,2,3,4-TETRAZOL-1-YL)METHYL]CYCLOHEXANECARBONYL}PIPERAZINE

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